molecular formula C22H18ClN3O2S B2723796 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide CAS No. 1105241-95-9

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide

Cat. No. B2723796
CAS RN: 1105241-95-9
M. Wt: 423.92
InChI Key: ZTVOPAYVPQZONG-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide” is a chemical compound with a molecular formula of C23H20ClN3O4S . The average mass of this compound is 469.941 Da .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a chlorophenyl group, a thieno[3,2-d]pyrimidin-3(4H)-yl group, and an N-ethyl-N-phenylacetamide group . The exact spatial arrangement of these groups would determine the compound’s 3D structure, which could be analyzed using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antiproliferative Activity

Pyrido [2,3-d]pyrimidines, including derivatives of our compound, have demonstrated potent antiproliferative effects. These molecules inhibit cell growth and division, making them promising candidates for cancer therapy. Notably, the compound API-1 , a pyrido [2,3-d]pyrimidin-5-one derivative, shows significant antiproliferative activity .

Antimicrobial Properties

Certain pyrido [2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents. These compounds could contribute to combating infectious diseases .

Anti-Inflammatory and Analgesic Effects

Pyrido [2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. These molecules may help manage pain and inflammation, offering potential therapeutic options .

Hypotensive Activity

Some pyrido [2,3-d]pyrimidines display hypotensive effects, which means they can lower blood pressure. Understanding their mechanisms of action could lead to novel antihypertensive drugs .

Tyrosine Kinase Inhibition

Among pyrido [2,3-d]pyrimidin-7-one derivatives, TKI-28 stands out as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can be beneficial in cancer treatment .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another notable pyrido [2,3-d]pyrimidin-7-one derivative acts as a cyclin-dependent kinase (CDK4) inhibitor. CDKs regulate cell cycle progression, and targeting them has implications for cancer therapy .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. If this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. This could be determined through biochemical and pharmacological studies .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. If it shows promising activity in biological systems, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-2-26(17-6-4-3-5-7-17)19(27)12-25-14-24-20-18(13-29-21(20)22(25)28)15-8-10-16(23)11-9-15/h3-11,13-14H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOPAYVPQZONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide

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